1-(4-Nitro-1H-pyrazol-1-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
1-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H5N3O3/c1-4(9)7-3-5(2-6-7)8(10)11/h2-3H,1H3 |
InChI Key |
WGUYPNFLQGNKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 4 Nitro 1h Pyrazol 1 Yl Ethanone
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring in 1-(4-Nitro-1H-pyrazol-1-yl)ethanone is an aromatic system whose reactivity is significantly influenced by the substituents attached to it. The presence of the electron-withdrawing nitro group at the C4 position deactivates the ring towards electrophilic attack but simultaneously activates it for nucleophilic substitution.
Nitropyrazole systems are generally amenable to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. nih.gov For instance, related 1-phenylpyrazole (B75819) derivatives can undergo regioselective electrophilic aromatic substitution, such as chlorosulfonation, demonstrating the ring's capacity to react with electrophiles under specific conditions. nih.gov However, the strong deactivating effect of the nitro group on the pyrazole ring in this compound makes such reactions challenging.
Conversely, the electron-deficient nature of the pyrazole ring makes it susceptible to nucleophilic attack. The nitro group strongly activates the ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is exemplified by the reactions of 4-halonitro-pyrazolecarboxylic acids with arylamines, where the halogen at the C4 position is displaced. osti.gov In highly activated systems like 1,4-dinitropyrazole, the ring can undergo transformation reactions when treated with N-nucleophiles, acting as a synthetic equivalent for other molecules. uow.edu.au This indicates that the C4 position, bearing the nitro group, and other positions on the ring are potential sites for nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile. The basicity of the molecule is also a point of interest, with studies on 3- and 4-nitropyrazole indicating that protonation is more likely to occur on the heterocyclic nitrogen rather than the oxygen of the nitro group.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that serves as a key site for transformations, enabling the synthesis of various derivatives, from simple amines to complex energetic materials.
Reduction Reactions of the Nitro Moiety to Amino Functionalities
The reduction of the nitro group on the pyrazole ring to a primary amine is a fundamental transformation, yielding 1-(4-amino-1H-pyrazol-1-yl)ethanone. This reaction opens pathways to a wide array of further functionalizations. A comprehensive review of the reduction of electron-rich nitro heteroarenes highlights several effective methods. researchgate.net
Catalytic hydrogenation is a commonly employed and efficient method. The use of hydrogen gas with a palladium on carbon (Pd/C) catalyst in a protic solvent successfully reduces the nitro group to an amine. google.comacs.org This method is noted for its clean conversion and high yields. vulcanchem.com Other metal-based reducing systems are also highly effective. Iron powder, often in the presence of an acid like acetic acid (AcOH) or a salt such as calcium chloride (CaCl2), is a classic and cost-effective choice for nitro group reduction. researchgate.netnih.gov Tin(II) chloride (SnCl2) in concentrated hydrochloric acid is another established reagent for this transformation. mdpi.com
Table 1: Selected Reagents for the Reduction of the Nitro Group
| Reagent/Catalyst | Conditions | Product | Reference(s) |
|---|---|---|---|
| H₂/Pd-C | Protic solvent | 4-Amino-1H-pyrazole derivative | google.comacs.org |
| Fe/AcOH | Acetic Acid | 4-Amino-1H-pyrazole derivative | researchgate.net |
| Fe/NH₄Cl | Ammonium Chloride | 4-Amino-1H-pyrazole derivative | nih.gov |
Derivatization for Energetic Material Considerations
Nitropyrazoles are foundational structures in the field of energetic materials due to their high heat of formation, density, and thermal stability. nih.govresearchgate.net The presence of the nitro group in this compound makes it a valuable intermediate for the synthesis of more powerful energetic compounds. nih.gov
Further nitration or the introduction of other "energetic" functional groups can significantly enhance the energetic properties. nih.gov For example, a key transformation involves the "destructive nitration" of the ethanone (B97240) side chain. The reaction of a structurally similar compound, 4-nitro-1-acetonylpyrazole, with a potent nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) results in the formation of 4-nitro-1-(trinitromethyl)-pyrazole. nih.gov This transformation replaces the acetyl group with the highly energetic trinitromethyl moiety.
Other strategies include the functionalization of the pyrazole ring nitrogen or the conversion of the existing nitro group. N-amination followed by reactions to introduce groups like the N-trinitroethylamino moiety is a known pathway to increase energetic output. researchgate.net Additionally, the nitro group itself can be chemically transformed into other nitrogen-rich heterocycles, such as a tetrazole ring, which can then be further functionalized to create advanced energetic materials. mdpi.comresearchgate.net
Reactivity and Functionalization of the Ethanone Group
The ethanone group attached to the N1 position of the pyrazole ring provides another reactive handle for a variety of chemical transformations, including oxidation and condensation reactions.
Oxidation Reactions and Subsequent Derivatizations
The ethanone side chain can be oxidized to introduce a carboxylic acid functionality. The oxidation of a methyl group on a nitropyrazole ring to a carboxylic acid has been achieved using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in an acidic medium, suggesting a similar transformation is feasible for the acetyl group of this compound. mdpi.com The resulting carboxylic acid, 4-nitro-1H-pyrazole-1-carboxylic acid, would be a valuable intermediate for further derivatization, such as esterification or amidation.
As mentioned previously, a more extreme transformation of the ethanone group is its conversion to a trinitromethyl group via destructive nitration with a mixture of nitric and sulfuric acids. nih.gov This reaction underscores the potential for profound functionalization at this position, leading to compounds with drastically different properties.
Carbonyl Group Transformations and Condensation Reactions
The carbonyl carbon of the ethanone group is electrophilic, and the adjacent methyl protons are acidic, making this moiety a prime candidate for various carbonyl transformations and condensation reactions.
Aldol-type condensation reactions are a hallmark of acetyl groups. For instance, related acetophenone (B1666503) derivatives readily react with aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. ijcmas.combohrium.com These chalcones are versatile intermediates that can undergo subsequent cyclization reactions with reagents like hydrazine (B178648) to form new heterocyclic rings, such as pyrazolines. ijcmas.comnih.gov
The ethanone group can also participate in condensation reactions with other bifunctional reagents. The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a classical and highly effective method for constructing pyrazole rings, highlighting the general reactivity of carbonyl groups in forming such heterocycles. urfu.ruorganic-chemistry.orgmdpi.com This inherent reactivity allows the ethanone group of this compound to be used as a building block for the synthesis of more complex, multi-ring systems.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,4-dinitropyrazole |
| 4-halonitro-pyrazolecarboxylic acids |
| 1-(4-amino-1H-pyrazol-1-yl)ethanone |
| 4-nitro-1-acetonylpyrazole |
| 4-nitro-1-(trinitromethyl)-pyrazole |
| 4-nitro-1H-pyrazole-1-carboxylic acid |
| p-nitroacetophenone |
| Chalcones |
| Pyrazolines |
| Nitromalonaldehyde |
| 1-phenylpyrazole |
| 4-Amino-1H-pyrazole |
| N-trinitroethylamino pyrazoles |
| Tetrazole |
| Potassium dichromate |
| Nitric acid |
| Sulfuric acid |
| Palladium on carbon |
| Iron |
| Acetic acid |
| Calcium chloride |
| Tin(II) chloride |
| Hydrochloric acid |
Multi-component Reactions and Cascade Processes Incorporating this compound Fragments
While direct participation of this compound as a starting material in multi-component reactions (MCRs) is not extensively documented, its structural motifs are crucial building blocks in the synthesis of complex, biologically active molecules through such efficient processes. frontiersin.orgnih.gov MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all initial molecules, offering advantages in terms of efficiency and atom economy. nih.gov
The this compound scaffold can be considered a precursor to reactive intermediates that readily engage in MCRs and cascade sequences. For instance, the reduction of the nitro group to an amino group would yield a 1-(4-amino-1H-pyrazol-1-yl)ethanone fragment. Aminopyrazoles are highly valuable precursors in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.net These bicyclic structures are of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors and antimicrobial agents. researchgate.netmdpi.com
The typical reaction involves the condensation of a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent, such as β-ketoesters or enaminones. researchgate.netmdpi.com For example, the reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with various enaminones in refluxing glacial acetic acid produces a range of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles. mdpi.com This highlights a potential pathway where a derivative of this compound, after appropriate functional group transformations (e.g., reduction of the nitro group and potential modification or hydrolysis of the N-acetyl group), could serve as the pyrazole component in these powerful synthetic strategies.
Below is a table summarizing representative multi-component and cascade reactions where pyrazole fragments, structurally related to derivatives of this compound, are utilized.
| Reaction Type | Reactants | Product Class | Catalyst/Conditions | Ref. |
| Four-Component Reaction | (Hetaryl)aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate (B1144303) | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine, Water, 80°C | nih.gov |
| Three-Component Reaction | 3-Amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b]pyridine, Aldehyde, Ethyl Acetoacetate/Dimedone | Pyrimidine-fused pyrazolo[3,4-b]pyridines | Acetic Acid | frontiersin.org |
| Three-Component Reaction | Salicylaldehydes, Malononitrile, 3-Methyl-2-pyrazolin-5-one | 2-Amino-4-(1H-pyrazol-4-yl)-4H-chromenes | Sodium Acetate, Water | academie-sciences.fr |
| Cyclocondensation | 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile, Enaminones | 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles | Glacial Acetic Acid, Reflux | mdpi.com |
| Cyclocondensation | 3-Aminopyrazoles, Formylated Active Proton Compounds | Pyrazolo[1,5-a]pyrimidines | KHSO4, Ultrasound, Aqueous Media | researchgate.net |
Rearrangement Reactions and Tautomeric Considerations
The structural stability and chemical behavior of this compound are also influenced by potential rearrangement reactions and tautomerism, phenomena that are well-studied in the pyrazole family.
Rearrangement Reactions
A significant rearrangement reaction observed in the nitropyrazole class is the thermal or acid-catalyzed migration of a nitro group from a nitrogen atom to a carbon atom of the pyrazole ring. researchgate.netmdpi.com For instance, N-nitropyrazole can undergo an uncatalyzed, intramolecular thermal rearrangement at 140°C to yield 3(5)-nitropyrazole. researchgate.net This transformation is believed to proceed through a Current time information in Bangalore, IN.acrhem.org sigmatropic shift of the nitro group. acs.orggoogle.com The specific isomer formed (3-nitro, 4-nitro, or 5-nitro) depends on the substituents present on the pyrazole ring and the reaction conditions. researchgate.netmdpi.com
It is crucial to note that this compound is already a C-nitrated pyrazole, with the nitro group firmly attached to the C4 position of the ring. vulcanchem.com Therefore, it is not a substrate for the N-nitro to C-nitro rearrangement. Instead, it is a potential product of such a reaction sequence if one were to start from N-nitropyrazole and subsequently perform N-acetylation.
The table below details key findings regarding the rearrangement of N-nitropyrazoles.
| Starting Material | Product(s) | Conditions | Mechanism | Ref. |
| 1-Nitropyrazole | 3(5)-Nitropyrazole | Thermal (140°C) | Uncatalyzed, Intramolecular | researchgate.net |
| 3-Methyl-1-nitropyrazole | 3-Methyl-5-nitropyrazole | Thermal | Intramolecular | researchgate.net |
| 5-Methyl-1-nitropyrazole | 3-Methyl-4-nitropyrazole (93%) and 3-Methyl-5-nitropyrazole (7%) | Thermal | Intramolecular | researchgate.net |
| N-Nitropyrazole | 4-Nitropyrazole | Sulfuric Acid, Room Temp. | Acid-catalyzed | mdpi.com |
| N-Nitropyrazole | 3-Nitropyrazole | Benzonitrile, 180°C | Thermal | acrhem.org |
Tautomeric Considerations
Tautomerism is a key characteristic of many pyrazole derivatives. globalresearchonline.net The most common form is annular tautomerism in NH-unsubstituted pyrazoles, where the proton on the nitrogen can migrate between the two ring nitrogen atoms (N1 and N2). nih.gov
However, in This compound , the presence of the acetyl group at the N1 position precludes annular tautomerism. The substitution locks the pyrazole ring, preventing the migration of a proton between the ring nitrogens.
Other forms of tautomerism, while theoretically possible, are less likely to be significant for this specific compound under normal conditions.
Keto-enol tautomerism: The acetyl group could theoretically exhibit keto-enol tautomerism to form 1-(1-(1H-pyrazol-1-yl)vinylidene)-4-nitro-1H-pyrazole. However, for simple ketones, the keto form is generally much more stable.
Aci-nitro tautomerism: The nitro group could tautomerize to its aci-nitro form (a nitronic acid). This is typically observed for nitroalkanes and is generally not a significant equilibrium for nitroarenes like 4-nitropyrazole, although the aci-nitro form can be an intermediate in certain reactions.
Studies on related pyrazole structures, such as those with hydroxyl or amino substituents, show that tautomeric equilibria are highly dependent on the nature and position of the substituents, the solvent, and whether the compound is in solution or in the solid state. cdnsciencepub.comresearchgate.net For this compound, the N-acetylated C-nitro structure is the overwhelmingly predominant, if not exclusive, form.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1-(4-nitro-1H-pyrazol-1-yl)ethanone by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals that correspond to the different types of protons present. A sharp singlet is observed for the three protons of the acetyl methyl group (CH₃). The pyrazole (B372694) ring protons also give rise to characteristic signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming their positions relative to the nitro and acetyl substituents.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of all NMR signals and confirming the structural integrity of the compound.
Table 1: NMR Spectroscopic Data for this compound and Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Specific data not available in the provided search results. | Specific data not available in the provided search results. |
| 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone | 2.21 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.63 (s, 3H, CH₃), 5.92 (s, 1H, CH) scielo.br | 13.8, 14.6 (2CH₃), 23.5 (CH₃CO), 111.1 (C4), 144.0 (C5), 152.0 (C3), 171.5 (C=O) scielo.br |
| 1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone | Data not available in the provided search results. | Data not available in the provided search results. |
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. bldpharm.comarabjchem.orgsci-hub.stresearchgate.net The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure.
Key vibrational frequencies include:
A strong absorption band corresponding to the carbonyl (C=O) stretching of the ethanone (B97240) group.
Characteristic bands for the nitro group (NO₂) , typically showing symmetric and asymmetric stretching vibrations.
Absorptions related to the C=N and C=C stretching within the pyrazole ring.
Bands corresponding to C-H stretching and bending vibrations of the methyl and pyrazole ring protons.
Table 2: Characteristic IR Absorption Bands for this compound and Related Structures
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| Carbonyl (C=O) | ~1700 | scielo.br |
| Nitro (N-O) | ~1588, ~1343 | scielo.br |
| C-H (aliphatic/aromatic) | ~3066, ~2926 | scielo.br |
| C=N (pyrazole) | ~1588 | scielo.br |
Note: The values are based on a related compound, (3,5-dimethyl-4-nitrophenyl-1H-pyrazol-1-yl)(phenyl)methanone, and are expected to be similar for the title compound. scielo.br
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions. bldpharm.comarabjchem.orgsci-hub.stresearchgate.net
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (155.11 g/mol ). bldpharm.com Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways may involve the loss of the acetyl group, the nitro group, or other small neutral molecules, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecular ion and its fragments, further validating the chemical formula. arabjchem.orgsci-hub.st
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data allows for the determination of:
Bond lengths and angles with high precision.
The planarity of the pyrazole ring.
The orientation of the nitro and acetyl substituents relative to the pyrazoyl ring.
Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. researchgate.net
While specific crystallographic data for this compound was not available in the provided search results, studies on analogous compounds, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethanone, reveal that molecules can be linked into ribbons or sheets through various intermolecular interactions like C-H···N and C-H···O hydrogen bonds. researchgate.net The pyrazole ring in similar structures is typically planar. vulcanchem.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the empirical formula of this compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). bldpharm.comsci-hub.stresearchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₅H₅N₃O₃. bldpharm.com A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 5 | 60.05 | 38.72% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 3.25% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 27.10% |
| Oxygen | O | 16.00 | 3 | 48.00 | 30.94% |
| Total | 155.13 | 100.00% |
Computational Chemistry Studies of 1 4 Nitro 1h Pyrazol 1 Yl Ethanone
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure of many-body systems, including molecules like 1-(4-nitro-1H-pyrazol-1-yl)ethanone. This theoretical framework allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
Molecular Geometry Optimization and Conformational Analysis
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to find the equilibrium geometry. nih.gov These calculations can predict bond lengths and angles, which can then be compared with experimental data if available. nih.gov For instance, in related pyrazoline structures, calculated bond lengths for C-N bonds were found to be in close agreement with experimental values. nih.gov
Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also a key application of DFT. By identifying the lowest energy conformer, researchers can understand the preferred shape of the molecule, which is crucial for its interactions with other molecules.
Electronic Structure Investigations: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. bohrium.com A smaller gap suggests that the molecule is more reactive. bohrium.com
For pyrazole derivatives containing a nitro group, the LUMO is often localized on the nitro group and the pyrazole ring, indicating that these are the regions most likely to accept electrons in a chemical reaction. mdpi.comnih.gov Conversely, the HOMO may be distributed across other parts of the molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for identifying the electrophilic and nucleophilic sites. nih.gov In molecules with nitro and amide groups, these areas are often identified as centers for electrophilic attack. nih.gov
Below is a table summarizing typical FMO data for a related pyrazoline derivative, which illustrates the type of information obtained from these calculations.
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | 4.054 bohrium.com |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and twisting motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign the observed absorption bands to specific molecular vibrations. ajrconline.org This correlation provides a deeper understanding of the molecule's structure and bonding. The comparison between calculated and observed frequencies is often found to be in good agreement, validating both the computational method and the experimental results. ajrconline.org
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is important for applications in photonics and optoelectronics. researchgate.net DFT calculations are a powerful tool for predicting the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). researchgate.netresearchgate.net
The magnitude of the first hyperpolarizability is a key indicator of a molecule's NLO response. nih.gov For a molecule to have significant NLO properties, it often needs a large difference in electron density between its ground and excited states, which is facilitated by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.gov The nitro group is a strong electron-withdrawing group, suggesting that this compound could have interesting NLO properties. Calculations on similar pyrazole derivatives have shown hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO studies, indicating their potential as NLO candidates. nih.gov
The following table shows an example of calculated NLO properties for a series of related pyrazoline derivatives.
| Compound | Dipole Moment (μ) (Debye) | Hyperpolarizability (β₀) (esu) |
| M1 | - | 5.21 x 10⁻³⁰ nih.gov |
| M2 | - | - |
| M3 | - | - |
| M4 | - | - |
| M5 | - | - |
| M6 | - | 7.26 x 10⁻³⁰ nih.gov |
Note: Specific values for this compound were not available. The data is for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives to illustrate the concept.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are invaluable for elucidating reaction mechanisms. conicet.gov.araau.dk By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. conicet.gov.ar
For instance, in the synthesis of pyrazole derivatives, computational studies can help to understand the regioselectivity of the reaction, explaining why certain isomers are formed preferentially. nih.govbeilstein-journals.org The location of the LUMO can indicate the most likely site for nucleophilic attack, providing a theoretical basis for the observed reaction products. nih.govbeilstein-journals.org
Theoretical Studies on Reaction Pathways and Transition States
Detailed theoretical studies can map out the entire reaction pathway for the formation or transformation of a compound like this compound. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, in the thermal rearrangement of pyrazolotriazinones, DFT calculations have been used to explore various possible mechanistic pathways, including those involving iminoketene intermediates. conicet.gov.ar By comparing the calculated free energies of different pathways, researchers can determine the most plausible reaction mechanism. conicet.gov.ar These studies provide a molecular-level understanding of the chemical transformations involved.
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Synthetic Intermediates and Versatile Building Blocks
1-(4-Nitro-1H-pyrazol-1-yl)ethanone and its related structures are recognized as valuable intermediates and versatile building blocks in organic synthesis. The presence of multiple functional groups—the pyrazole (B372694) ring, the nitro group, and the acetyl group—offers several reaction sites for chemical modification. vulcanchem.com The electron-withdrawing nature of the nitro group polarizes the pyrazole ring, influencing its reactivity towards nucleophilic and electrophilic reagents. vulcanchem.com
Nitro-substituted pyrazoles serve as precursors for a wide array of more complex molecules. The nitro group itself can be reduced to an amino group, which can then undergo further reactions, while the acetyl group provides a handle for condensation and cyclization reactions. This versatility allows for their use in the synthesis of pharmaceuticals and other specialized chemicals. google.com For instance, the general class of pyrazole derivatives is crucial in medicinal chemistry for creating new structural variants with potential biological activity. nih.gov The synthesis of pyrazoles is a well-studied area, with numerous methods available, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, highlighting their importance as foundational structures in synthetic chemistry. organic-chemistry.orgresearchgate.net
Development of Complex Heterocyclic Systems and Polyheterocyclic Architectures
The structural framework of this compound is a key starting point for the synthesis of intricate heterocyclic and polyheterocyclic systems. Pyrazoles are frequently used as building blocks for fused N-heterocyclic compounds. nih.gov For example, aminopyrazoles, which can be derived from nitropyrazoles, react with various reagents like 1,3-diketones, enaminones, or unsaturated nitriles to construct fused systems such as pyrazolo[1,5-a]pyrimidines. arabjchem.org
The reactivity of the functional groups allows for cyclocondensation reactions to build larger, more complex architectures. Research has demonstrated the synthesis of various polyheterocyclic compounds derived from pyrazole precursors. semanticscholar.orgscirp.org These reactions often involve leveraging the pyrazole nucleus to create fused ring systems with tailored properties. nih.gov The ability to construct such diverse structures is of significant interest for developing new compounds with specific biological or material functions. nih.govmdpi.com
Utilization in Ligand Design for Catalysis and Coordination Chemistry
Pyrazole derivatives are extensively used as ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with a wide range of metal ions. researchgate.netresearchgate.nethu.edu.jo The specific compound this compound and its analogues can be modified to create chelating ligands for forming stable complexes with transition metals like copper, palladium, and iron. researchgate.netwhiterose.ac.ukmdpi.com
These metal complexes are subjects of intense study for their potential catalytic activities. For example, copper complexes with pyrazole-based ligands have been shown to exhibit excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. researchgate.net The electronic properties of the ligand, influenced by substituents like the nitro group, can play a crucial role in the redox potential and catalytic efficiency of the metal center. nih.gov Research into tris(pyrazol-1-yl)methane-type complexes, known as C-scorpionates, shows their utility as catalysts in various oxidation reactions, including those of alkanes and alcohols. nih.gov The design of such ligands is a key area of research for developing new and efficient catalysts for organic synthesis. researchgate.net
Table 1: Examples of Catalytic Applications of Pyrazole-Based Complexes
| Metal Complex System | Catalytic Reaction | Reference |
| Copper(II) with pyrazole-based ligands | Oxidation of catechol to o-quinone | researchgate.net |
| Tris(pyrazol-1-yl)methane complexes | Oxidation of alkanes and alcohols | nih.gov |
| Ruthenium(II) with pincer-type pyrazole ligands | Dehydrogenative coordination | researchgate.net |
Investigations in High Energy Density Materials (HEDM) and Propellant Design
The presence of the nitro group (-NO₂) in this compound makes it and its derivatives interesting candidates for research in high-energy-density materials (HEDMs). nih.govresearchgate.net The nitro group is a well-known energetic functional group that can significantly improve the oxygen balance and density of a compound, which are critical parameters for detonation properties. researchgate.net Nitrogen-rich heterocyclic compounds like pyrazoles are sought after as backbones for HEDMs because they often possess high positive heats of formation, good thermal stability, and relatively low sensitivity to external stimuli. nih.govresearchgate.netmdpi.com
Research into nitrated pyrazole compounds has shown that they can exhibit excellent thermal stability and high detonation performance. nih.govmdpi.com For instance, derivatives like 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts have shown high decomposition temperatures (ranging from 215 °C to 340 °C) and significant heats of formation. nih.gov The introduction of multiple nitro groups or other energetic functionalities onto the pyrazole scaffold is a common strategy to enhance these properties. acs.orgresearchgate.net While specific energetic data for this compound is not widely published, the properties of related polynitro-pyrazole systems suggest its potential as a foundational structure in the design of new energetic materials. researchgate.net
Table 2: Energetic Properties of Related Nitro-Pyrazole Compounds
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | 215-340 | 8236-9167 | 26.5-37.8 | nih.gov |
| Dinitromethyl Zwitterionic Pyrazole Derivative (12) | 181 | 8329 | 29.4 | researchgate.net |
| Dinitromethyl Zwitterionic Pyrazole Derivative (13) | - | 8469 | - | researchgate.net |
Applications in Materials Science for Functional Materials (e.g., electronic properties)
The pyrazole scaffold is a component in the development of functional materials with specific electronic and optical properties. researchgate.net Derivatives of this compound are investigated for their potential use in materials science, particularly in the field of nonlinear optics (NLO). nih.goveurjchem.com Compounds with electron-donating and electron-accepting groups can exhibit significant molecular hyperpolarizability, a key characteristic for NLO materials. eurjchem.com The combination of the electron-withdrawing nitro group and the pyrazole ring in these molecules makes them promising candidates for such applications. nih.gov
Computational studies, such as those using density functional theory (DFT), are often employed to predict the electronic structure and NLO properties of these compounds. eurjchem.comsmolecule.com Furthermore, pyrazole derivatives have been incorporated into fluorescent dyes and other luminophores, indicating their utility in creating materials with specific photophysical properties. researchgate.net The synthesis of molecules like 2-(4-nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone highlights the exploration of nitropyrazoles in creating new materials for medicinal and materials science applications. nih.gov
Utility as Chemical Probes and Scaffolds in Chemical Biology Research
In the realm of chemical biology and medicinal chemistry, the pyrazole nucleus is considered an "influential scaffold" due to its presence in numerous biologically active compounds. The structure of this compound serves as a foundational scaffold for the development of new therapeutic agents. By modifying the core structure, chemists can generate libraries of compounds for screening against various biological targets.
For example, a novel series of CCR1 antagonists, which are important for treating inflammatory diseases, was developed based on a 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. This demonstrates how the pyrazole-ethanone framework can be a starting point for discovering potent and selective drug candidates. The concept of using a core structure (a scaffold) to build a diverse range of molecules is a cornerstone of modern drug discovery. arabjchem.orgmdpi.com The pyrazole-thiazolidine hybrid system is another example where two pharmacologically attractive scaffolds are combined to create new molecules with potential biological activities. mdpi.com
Future Research Directions and Challenges
Exploration of Novel and Highly Efficient Synthetic Methodologies
The classical synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone involves the nitration of pyrazole (B372694) followed by acetylation. vulcanchem.com While effective, this method often requires harsh conditions and can lead to isomeric impurities. chemicalbook.com Future research is geared towards developing more efficient and selective synthetic routes.
Advanced Functionalization and Derivatization Strategies for Diverse Applications
The functionalization and derivatization of the this compound scaffold are crucial for tuning its physicochemical properties and biological activities. The presence of the nitro group and the acetyl group provides two reactive sites for further modification. vulcanchem.com
The nitro group can be reduced to an amino group, which can then be further modified through various reactions, such as acylation or alkylation. This opens up possibilities for creating a wide range of derivatives with potentially enhanced biological activities. The acetyl group can also be a target for modification. For example, bromination at the acetyl position can create an intermediate for further derivatization.
Furthermore, the pyrazole ring itself can be functionalized. Electrophilic substitution reactions tend to occur at the 4-position, while nucleophilic attacks are more likely at the 3 and 5-positions. nih.gov This inherent reactivity allows for the introduction of various substituents onto the pyrazole ring, leading to a diverse library of compounds for screening in different applications. nih.govnih.gov
Deeper Computational Insights into Reactivity, Selectivity, and Material Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and properties of molecules. nih.govbohrium.com For this compound, DFT calculations can provide valuable insights into its electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). nih.govbohrium.com
This information can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new functionalization strategies. nih.gov Computational models can also be used to predict the properties of new derivatives, such as their solubility, stability, and potential biological activity, thereby streamlining the drug discovery process. ontosight.ai Furthermore, computational studies can be employed to investigate the nonlinear optical (NLO) properties of derivatives, identifying candidates for applications in materials science. nih.gov
Development of Sustainable and Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. scribd.com For the synthesis of this compound and its derivatives, there is a strong push to develop more sustainable and environmentally friendly processes.
Expanding the Scope of Applications in Emerging Interdisciplinary Fields
The unique structural features of this compound and its derivatives make them attractive candidates for a wide range of applications in emerging interdisciplinary fields. Pyrazole derivatives have already shown promise in various areas, including medicine, agriculture, and materials science. nih.govnih.govmdpi.com
In medicinal chemistry, pyrazole-containing compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The ability to easily functionalize the this compound scaffold allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. ontosight.ai
In materials science, the focus is on developing novel materials with specific optical and electronic properties. The NLO properties of some pyrazole derivatives suggest their potential use in optoelectronic devices. nih.gov Further research into the derivatization of this compound could lead to the discovery of new materials with tailored properties for specific applications.
The versatility of the this compound core structure, combined with the ongoing advancements in synthetic and computational chemistry, ensures that this compound will continue to be a focal point of research, with the potential to contribute to significant breakthroughs in a variety of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Nitro-1H-pyrazol-1-yl)ethanone, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-nitro-1H-pyrazole with acetyl chloride in the presence of a catalyst like SiO₂-H₂SO₄ under reflux (80–100°C) yields the target product. Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature, and stoichiometric ratios to maximize purity (>95%) and yield (70–80%) . Catalysts such as potassium carbonate are used to accelerate reaction kinetics .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Confirms structure via chemical shifts (e.g., acetyl carbonyl at ~2.5 ppm in ¹H NMR, C=O at ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Identifies functional groups (nitro group: ~1520 cm⁻¹; ketone: ~1680 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M⁺] at m/z 169.14) .
Q. What safety protocols are essential when handling this compound?
- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Waste must be segregated and treated by certified agencies to prevent environmental contamination. Emergency procedures include rinsing exposed areas with water and seeking medical attention .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the nitro and acetyl groups, predicting sites for nucleophilic attack. For example, the nitro group’s electron-withdrawing effect directs substitutions to the pyrazole ring’s C-3/C-5 positions. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to optimize reaction pathways .
Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) are addressed by:
- X-ray crystallography : Validates molecular geometry (e.g., dihedral angles between pyrazole and acetyl groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .
- Isotopic labeling : Traces reaction intermediates to confirm mechanisms .
Q. What strategies are used to analyze the bioactivity of this compound derivatives?
- Answer :
- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using serial dilution methods .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., Dalton’s lymphoma) to assess IC₅₀ values .
- Molecular docking : Screens derivatives against target enzymes (e.g., C. albicans CYP51) to predict binding affinity .
Q. How are reaction byproducts minimized during scale-up synthesis?
- Answer :
- Process Optimization : Control temperature gradients and mixing rates to suppress side reactions (e.g., over-acetylation).
- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities.
- In-line Analytics : Use HPLC-MS to monitor reaction progress and adjust parameters in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
